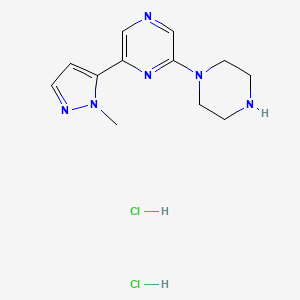

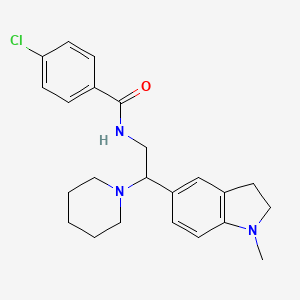

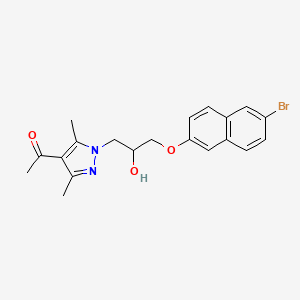

![molecular formula C16H16N4O B2593827 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide CAS No. 1788830-95-4](/img/structure/B2593827.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound is part of a series of derivatives that have shown potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by a pyrrolopyridine core . This core is a key component in the structure of FGFR inhibitors .Scientific Research Applications

FGFR Inhibition for Cancer Therapy

The fibroblast growth factor receptor (FGFR) family plays a crucial role in regulating organ development, cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with several cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Researchers have identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. Among these, compound 4h demonstrated significant FGFR inhibitory activity against FGFR1–4 isoforms (IC50 values of 7, 9, 25, and 712 nM, respectively). In vitro studies revealed that 4h inhibited breast cancer cell proliferation, induced apoptosis, and suppressed migration and invasion .

Blood Glucose Reduction

Compounds derived from this scaffold have shown efficacy in reducing blood glucose levels. These properties make them potentially useful for preventing and treating disorders related to elevated plasma glucose, such as type 1 diabetes, diabetes associated with obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Antileishmanial Activity

Uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL). These compounds hold promise for combating this parasitic disease .

TNIK Inhibition and IL-2 Modulation

In an in-house screening, the 1H-pyrrolo[2,3-b]pyridine scaffold exhibited high inhibition of TNIK (Traf2- and Nck-interacting kinase). Some compounds within this class demonstrated potent TNIK inhibition with IC50 values lower than 1 nM and concentration-dependent characteristics of IL-2 inhibition .

Synthetic Approaches and Biological Activity

One-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” derivatives was developed via a three-step process, including domino imine formation, intramolecular annulation, and the “Ugi-azide reaction” .

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide interacts with its targets, the FGFRs, by inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . The inhibition of these receptors results in the reduction of their signaling pathway, which is often abnormally activated in various types of tumors .

Biochemical Pathways

The biochemical pathways affected by N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide are those regulated by the FGFR signaling pathway . This includes pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

The molecular and cellular effects of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .

properties

IUPAC Name |

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c21-16(14-4-9-17-10-5-14)19-8-2-11-20-12-6-13-3-1-7-18-15(13)20/h1,3-7,9-10,12H,2,8,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFSZUZEWSDMBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Bromomethyl)naphthalen-2-yl]methanol](/img/structure/B2593744.png)

![5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2593760.png)

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2593761.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2593762.png)

amine](/img/structure/B2593764.png)